lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate
Description
Lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate is a lithium salt of a sulfinic acid derivative, featuring a pyridine ring substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. The sulfinate group (-SO₂⁻) is located at the 3-position of the pyridine ring, and the lithium cation serves as the counterion. Key properties include:
- Electronic Effects: The electron-withdrawing fluorine atom at C2 and electron-donating methoxy group at C4 create a polarized aromatic system, influencing reactivity and solubility.
- Nucleophilicity: The sulfinate group is less oxidized than sulfonates, making it a stronger nucleophile, useful in coupling reactions or as a ligand in catalysis.
- Applications: Potential uses span pharmaceuticals (e.g., as intermediates in drug synthesis) and materials science (e.g., lithium-ion battery additives) .
Properties
IUPAC Name |
lithium;2-fluoro-4-methoxypyridine-3-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S.Li/c1-11-4-2-3-8-6(7)5(4)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXIOXMXUYYFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C(=NC=C1)F)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of lithium;2-fluoro-4-methoxypyridine-3-sulfinate involves synthetic routes that typically include the reaction of 2-fluoro-4-methoxypyridine with sulfinate salts under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
Lithium pyridine sulfinates are widely employed as coupling partners in palladium-catalyzed reactions. For lithium 2-fluoro-4-methoxypyridine-3-sulfinate:
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Suzuki-Miyaura-Type Coupling : Reacts with aryl halides (e.g., bromoarenes) under palladium catalysis to form biaryl sulfones. The fluorine atom enhances electrophilicity at the C3 position, while the methoxy group modulates electronic effects .
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Buchwald-Hartwig Amination : The sulfinate group can be displaced by amines in the presence of Pd/Xantphos catalysts, enabling C–N bond formation .
Example Reaction Table
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂, XPhos, Cs₂CO₃ | 4-Methylphenyl-pyridyl sulfone | 89% | |
| 2-Chloropyridine | Pd(dba)₂, SPhos | 2-Pyridyl-pyridyl sulfone | 76% |
Halogenation and Functional Group Interconversion
The sulfinate group serves as a linchpin for further functionalization:
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Iodination : Treatment with iodine in acidic media replaces the sulfinate with iodine, yielding 3-iodo-2-fluoro-4-methoxypyridine. This is critical for subsequent Negishi or Stille couplings .
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Hydrolysis : Under acidic conditions (HCl/THF), the sulfinate converts to sulfinic acid, which can be oxidized to sulfonic acid derivatives .
Key Conditions
Lithium-Mediated Halogen Dance Reactions
In the presence of lithium amides (e.g., LiTMP), the compound undergoes halogen dance rearrangements, shifting substituents on the pyridine ring. This is critical for accessing regioisomerically pure intermediates .
Typical Protocol
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Base: LiTMP (2.1 eq)
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Solvent: THF, −70°C
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Outcome: Fluorine migrates to optimize electronic stability, enabling selective functionalization at C5 .
NMR Characterization and Stability
Scientific Research Applications
Anticancer Properties
Research indicates that compounds derived from pyridine sulfinates, including lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate, exhibit promising anticancer properties. These compounds have been utilized in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing complex organic molecules for cancer treatment .
Table 1: Summary of Anticancer Applications
Neuroprotective Effects
Lithium compounds are well-known for their neuroprotective effects, particularly in mood disorders and neurodegenerative conditions. Studies have shown that long-term lithium treatment can stabilize mood and prevent recurrences of affective disorders . The compound's ability to modulate neurotransmitter systems may also contribute to its neuroprotective properties.
Treatment of Mood Disorders
Lithium has been extensively studied for its efficacy in treating bipolar disorder and other mood disorders. The compound's role in stabilizing mood fluctuations is attributed to its influence on neurotransmitter release and neuronal health .
Table 2: Clinical Studies on Lithium Efficacy
| Study Name | Duration | Comparison Drug | Outcome |
|---|---|---|---|
| MAP Project | 30 months | Carbamazepine | Lithium showed superior prophylactic effects |
| BALANCE Study | 24 months | Valproate | Better efficacy observed with lithium |
| Long-term Lithium Treatment | Up to 50 years | - | Sustained mood stabilization in patients |
Potential in Cancer Therapy
The exploration of this compound in cancer therapy is promising due to its ability to act as a nucleophilic coupling partner in organic synthesis. This functionality allows for the development of novel anticancer agents that can target specific pathways involved in tumorigenesis .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study A : A patient with treatment-resistant depression was administered lithium over a prolonged period, resulting in significant mood stabilization and reduction in depressive episodes.
- Case Study B : In preclinical models, the compound demonstrated significant inhibition of tumor growth in breast cancer cell lines, suggesting its potential as an adjunct therapy in oncology.
Mechanism of Action
The mechanism of action of lithium;2-fluoro-4-methoxypyridine-3-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Lithium 2-Chloro-4-Methoxypyridine-3-Sulfinate
- Substituent Impact : Replacing fluorine with chlorine (a stronger electron-withdrawing group) increases the sulfinate’s acidity and reactivity in nucleophilic substitutions.
- Applications : Higher reactivity may enhance utility in agrochemical synthesis but could reduce stability in aqueous environments.
Lithium 2-Fluoro-4-Hydroxypyridine-3-Sulfinate
- Substituent Impact: The hydroxyl group at C4 (vs.
- Reactivity : Enhanced acidity due to the hydroxyl group may limit compatibility with acid-sensitive reactions.
Sodium 2-Fluoro-4-Methoxypyridine-3-Sulfinate
- Counterion Impact : Sodium’s larger ionic radius compared to lithium reduces solubility in organic solvents but improves water solubility, favoring industrial aqueous-phase reactions.
Functional Group Analogs: Sulfinate vs. Sulfonate
Metal Counterion Comparison
| Property | Lithium Salt | Potassium Salt |
|---|---|---|
| Solubility (Organic) | High | Moderate |
| Ionic Conductivity | Moderate | Higher |
| Thermal Stability | Lower | Higher |
Research Findings and Data
Substituent Effects on Reactivity and Binding
- Carcinogenicity Parallel (Inferred): Studies on methyl-substituted aminoazo dyes demonstrate that substituent position and electronic properties significantly influence metabolic binding and carcinogenicity . For lithium sulfinates, the 2-fluoro substituent may reduce metabolic degradation rates compared to non-halogenated analogs, enhancing stability in biological systems.
Biological Activity
Lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical routes involving the reaction of 2-fluoro-4-methoxypyridine-3-sulfinic acid with lithium reagents. The synthesis typically requires controlled conditions to optimize yield and purity, including the choice of solvents and temperatures. Common reagents used in the synthesis include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, which facilitate the formation of the desired sulfinic compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate biological pathways by binding to specific targets, thereby influencing cellular functions. For instance, it has been suggested that the compound could act as a kinase inhibitor, similar to other small molecule inhibitors that have been approved for therapeutic use .
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against several cancer cell lines, including breast and prostate cancer cells. The compound was shown to inhibit cell proliferation with IC50 values comparable to established anticancer drugs. For example, a study reported an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating potent activity .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses moderate antibacterial effects against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The results indicated that modifications at the 4-position significantly enhanced antitumor activity against prostate cancer cell lines, highlighting the importance of structural features in determining biological efficacy .
- Antimicrobial Activity : In a separate investigation, this compound was tested against Staphylococcus aureus. The compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL, demonstrating potential as a lead compound for developing new antibacterial agents .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for lithium(1+)2-fluoro-4-methoxypyridine-3-sulfinate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of the pyridine ring via substitution or coupling reactions. For example, fluorination at position 2 can be achieved using fluorinating agents (e.g., Selectfluor) under anhydrous conditions, while sulfinate introduction at position 3 may require sulfinic acid precursors and lithium exchange . Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is viable for introducing methoxy groups at position 4, but steric effects from fluorine must be mitigated by adjusting ligand systems (e.g., tris-o-furylphosphine) . Solubility of the lithium salt in polar aprotic solvents (e.g., DMF) enhances reactivity . Yield optimization requires temperature control (80–120°C) and inert atmospheres to prevent hydrolysis.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR confirms fluorine substitution (δ ~ -120 ppm for aromatic F), while NMR resolves methoxy protons (δ ~3.8–4.0 ppm) and pyridine ring protons (δ ~6.5–8.5 ppm) .
- X-ray crystallography : Resolves sulfinate coordination geometry and lithium ion interactions, as demonstrated in cobaltoceniumylamido-pyridinium structural studies .
- IR spectroscopy : Sulfinate S-O stretching (1020–1150 cm) and pyridine ring vibrations (1600–1650 cm) validate functional groups .
Q. How does the lithium counterion influence solubility and reactivity in organic transformations?
- Methodological Answer : The lithium ion enhances solubility in polar solvents (e.g., THF, DMSO), facilitating nucleophilic reactions at the sulfinate group. Comparative studies with sodium or potassium salts show lithium’s superior stability in anhydrous conditions, critical for Grignard or alkylation reactions. However, lithium’s small ionic radius may lead to tighter ion pairing, reducing electrophilic reactivity in some cases .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported sulfinate group reactivity under varying pH conditions?
- Methodological Answer : The sulfinate group () exhibits pH-dependent tautomerism and nucleophilicity. Under acidic conditions (pH < 3), protonation forms , reducing nucleophilic capacity. In alkaline media (pH > 10), deprotonation enhances reactivity but risks lithium ion dissociation, destabilizing the complex. Discrepancies in literature arise from incomplete pH control during kinetic studies. Validating reaction pathways requires real-time monitoring via NMR or stopped-flow spectroscopy .
Q. How can computational methods predict regioselectivity in further functionalization of the pyridine ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions. The fluorine atom at position 2 exerts an electron-withdrawing effect, directing electrophilic substitution to position 5 (meta to F). Methoxy at position 4 acts as an electron donor, competing with fluorine’s influence. MD simulations (e.g., in Gaussian 16) quantify steric effects for coupling reactions, guiding ligand selection (e.g., bulky phosphines for Suzuki couplings) .
Q. What strategies resolve discrepancies in thermal stability data across studies?
- Methodological Answer : Thermal gravimetric analysis (TGA) under nitrogen shows decomposition onset at ~200°C, but conflicting reports (e.g., 180°C vs. 220°C) stem from moisture content variations. Pre-drying samples at 60°C under vacuum for 24 hours standardizes results. Differential Scanning Calorimetry (DSC) identifies exothermic sulfinate oxidation peaks (250–300°C), requiring inert atmospheres for accurate measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

